molecular formula C29H36N4O2 B2366677 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 946286-69-7

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2366677
CAS No.: 946286-69-7
M. Wt: 472.633
InChI Key: BONOPBCYDXSLSX-UHFFFAOYSA-N
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Description

This compound features a dimethylamino-substituted phenyl group, a phenylpiperazine moiety, an ethyl linker, and an o-tolyloxy acetamide group. Its molecular formula is C₂₉H₃₄N₄O₂, with an average mass of 470.62 g/mol (inferred from and ).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O2/c1-23-9-7-8-12-28(23)35-22-29(34)30-21-27(24-13-15-25(16-14-24)31(2)3)33-19-17-32(18-20-33)26-10-5-4-6-11-26/h4-16,27H,17-22H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONOPBCYDXSLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various piperazine derivatives, which are known for their diverse pharmacological properties including antipsychotic, antidepressant, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H34N4O2C_{26}H_{34}N_{4}O_{2}, and it features a complex structure that includes a dimethylamino group, a phenylpiperazine moiety, and an o-tolyloxy acetamide functional group. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that derivatives of the compound exhibit anticonvulsant activity . A notable study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their effectiveness using animal models. The results demonstrated that certain analogs showed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance, specific compounds demonstrated effective seizure protection at doses of 100 mg/kg and 300 mg/kg in various time intervals post-administration .

The structure-activity relationship (SAR) analysis highlighted that modifications in the piperazine ring significantly affected anticonvulsant efficacy. Compounds with higher lipophilicity were often more effective but exhibited delayed onset of action, suggesting a complex interaction with central nervous system targets.

Neurotransmitter Interaction

The compound's mechanism of action may involve modulation of neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This interaction could be responsible for potential antidepressant effects observed in some studies .

Data Summary

Activity Type Observed Effects Test Models Dosage
AnticonvulsantSignificant seizure protectionMES, PTZ100 mg/kg, 300 mg/kg
Neurotransmitter ModulationPotential antidepressant effectsBehavioral assaysVaries

Case Studies

  • Anticonvulsant Efficacy Study : In a study evaluating the anticonvulsant properties of N-phenyl derivatives, several compounds were tested in MES and PTZ models. The most promising results were observed with specific trifluoromethyl anilide derivatives, which exhibited strong protective effects against seizures .
  • Neuropharmacological Assessment : Another research focused on the interaction of piperazine derivatives with serotonin receptors. The findings suggested that these compounds could modulate serotonin levels in the brain, potentially offering therapeutic benefits for mood disorders .

Comparison with Similar Compounds

N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-(o-tolyloxy)acetamide ()

  • Molecular Formula : C₂₀H₂₅N₃O₂
  • Key Differences: Lacks the ethyl linker and dimethylamino phenyl group. Piperazine is substituted with a methyl group instead of phenyl.
  • Implications :
    • Reduced molecular weight (339.44 g/mol) may enhance solubility but decrease CNS penetration due to fewer lipophilic groups.
    • Simpler structure may limit conformational flexibility, affecting receptor binding .

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide ()

  • Key Differences: Replaces o-tolyloxy with 3-methoxyphenoxy.
  • Electronic effects of methoxy may alter binding affinity to targets like serotonin or dopamine receptors .

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

  • Key Differences: Incorporates a β-lactam (azetidinone) ring and nitro group.
  • Implications: The nitro group may confer antibacterial or antiparasitic activity.

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ()

  • Key Differences: Benzothiazole core replaces the phenylpiperazine and dimethylamino phenyl groups.
  • Implications :
    • Benzothiazole derivatives often exhibit anticancer or antimicrobial activity.
    • The methylpiperazine may enhance solubility but redirect activity away from CNS targets .

Anti-COVID-19 Acetamide Derivatives ()

  • Examples: Compounds 5i–5o with morpholinosulfonylphenyl groups.
  • Key Differences :
    • Sulfonyl and morpholine groups increase polarity.
  • Implications :
    • Optimized for viral protease inhibition, as seen in anti-COVID-19 studies.
    • High solubility but poor blood-brain barrier penetration due to polar substituents .

Structural and Functional Analysis Table

Compound Name (Reference) Molecular Formula Key Structural Features Biological Activity
Target Compound C₂₉H₃₄N₄O₂ Phenylpiperazine, dimethylamino phenyl, o-tolyloxy Potential CNS modulation
N-(4-(4-Methylpiperazin-1-yl)phenyl)-... (6) C₂₀H₂₅N₃O₂ Methylpiperazine, o-tolyloxy Unspecified (simpler analog)
BZ-IV (9) C₁₄H₁₈N₄OS Benzothiazole, methylpiperazine Anticancer (implied)
5i–5o (3) Varies Morpholinosulfonyl, halogen/methoxy substituents Anti-COVID-19 protease inhibition
I13 (5) C₂₄H₂₇FN₂OS Fluoroindene, methylthio, dimethylaminoethyl Unspecified (structural diversity)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ethyl linker and phenylpiperazine may require multi-step synthesis, similar to ’s coupling reactions but with distinct intermediates .
  • Pharmacokinetics: The o-tolyloxy group in the target compound enhances lipophilicity, favoring CNS penetration compared to polar morpholinosulfonyl derivatives () . Piperazine analogs with sulfonyl groups () show reduced CNS permeability due to increased polarity .
  • Biological Targets: Phenylpiperazine moieties (target compound, ) are common in antipsychotics (e.g., aripiprazole), suggesting dopamine receptor affinity. Orexin receptor antagonists () prioritize phenolic groups for solubility, diverging from the target compound’s design .

Preparation Methods

Key Synthetic Strategies

Intermediate Synthesis: Ethylamine Backbone Construction

The ethylamine backbone bearing both 4-(dimethylamino)phenyl and 4-phenylpiperazin-1-yl groups is critical. Two primary approaches are documented:

Reductive Amination
  • Starting Material : 4-(Dimethylamino)benzaldehyde and 1-(2-Aminoethyl)-4-phenylpiperazine.
  • Reaction :
    • Condensation of the aldehyde with the amine forms an imine intermediate.
    • Reduction using NaBH$$4$$ or Pd/C under H$$2$$ yields the secondary amine.
  • Conditions : Ethanol, 25–60°C, 12–24 hours.
  • Yield : 60–75% (similar to piperazine-ethylamine syntheses).
Nucleophilic Substitution
  • Starting Material : 2-Bromo-1-(4-(dimethylamino)phenyl)ethane and 4-phenylpiperazine.
  • Reaction :
    • Displacement of bromide by piperazine in polar aprotic solvents (e.g., DMF, DMSO).
  • Conditions : Triethylamine (TEA) or DIPEA as base, 80–100°C, 6–12 hours.
  • Yield : 50–70% (based on analogous piperazine alkylations).

Amidation with 2-(o-Tolyloxy)acetyl Chloride

The final step involves coupling the ethylamine intermediate with 2-(o-tolyloxy)acetic acid derivatives:

Acyl Chloride Method
  • Activation : 2-(o-Tolyloxy)acetic acid treated with thionyl chloride (SOCl$$_2$$) or oxalyl chloride forms the acyl chloride.
  • Coupling :
    • Ethylamine intermediate reacts with acyl chloride in dichloromethane (DCM) or THF.
    • Base (TEA or DIPEA) neutralizes HCl byproduct.
  • Conditions : 0–25°C, 2–4 hours.
  • Yield : 65–85% (consistent with acetamide formations in literature).
Carbodiimide-Mediated Coupling
  • Reagents : EDC/HOBt or DCC.
  • Advantages : Mitigates racemization; suitable for sensitive amines.
  • Conditions : DMF or DCM, 0–25°C, 12–24 hours.
  • Yield : 70–90% (reported for structurally analogous acetamides).

Optimization and Challenges

Regioselectivity in Ethylamine Formation

  • Challenge : Competing reactions during nucleophilic substitution or reductive amination may yield regioisomers.
  • Solution :
    • Use bulky bases (e.g., DIPEA) to favor desired pathway.
    • Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients).

Stability of Amine Intermediates

  • Issue : Secondary amines prone to oxidation or side reactions.
  • Mitigation :
    • Protect amines as carbamates (e.g., Boc) during multi-step syntheses.
    • Conduct reactions under inert atmosphere (N$$_2$$ or Ar).

Scalability and Solvent Selection

  • Preferred Solvents : DMF for high solubility; ethanol for greener chemistry.
  • Scalability :
    • Batch processes reported for gram-scale production.
    • Continuous-flow systems unexplored but theoretically viable for amidation steps.

Comparative Analysis of Reported Methods

Method Advantages Limitations Yield Range
Reductive Amination High atom economy; minimal byproducts Requires careful control of reducing agents 60–75%
Nucleophilic Substitution Straightforward; scalable Competing elimination reactions 50–70%
Acyl Chloride Coupling Rapid reaction; high yields HCl generation requires neutralization 65–85%
Carbodiimide Coupling Mild conditions; versatile Costly reagents; longer reaction times 70–90%

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide?

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as substituted piperazine derivatives and chloroacetamides. Key steps include:

  • Nucleophilic substitution to introduce the piperazine moiety.
  • Amidation to attach the acetamide group.
  • Etherification for the o-tolyloxy component. Reaction conditions (e.g., temperature: 60–80°C, solvents: DMF or THF, catalysts: triethylamine) must be optimized to ensure high yield (>70%) and purity . Post-synthesis purification via column chromatography or recrystallization is critical.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity by identifying proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and aromatic regions .
  • Mass spectrometry (MS) validates molecular weight (estimated ~550–600 g/mol based on structural analogs) .
  • HPLC assesses purity (>95% recommended for in vitro studies) and stability under varying pH/temperature .

Q. What physicochemical properties are critical for preclinical studies?

Key properties include:

  • LogP (predicted ~3.5–4.0 via computational tools), indicating moderate lipophilicity for membrane permeability.
  • Aqueous solubility (experimentally determined via shake-flask method), crucial for in vivo bioavailability.
  • pKa (~8.5–9.0 for the dimethylamino group), affecting ionization and binding to biological targets .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

The piperazine and acetamide moieties suggest affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Methodologies include:

  • Radioligand binding assays (IC₅₀ values) to quantify receptor affinity.
  • Functional assays (cAMP modulation or calcium flux) to assess agonist/antagonist activity .
  • Molecular docking (using software like AutoDock Vina) to predict binding poses with receptor active sites .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

  • Piperazine substitution : Fluorophenyl groups enhance receptor selectivity (e.g., 4-fluorophenyl increases binding to 5-HT₁A by ~20% compared to unsubstituted analogs) .
  • o-Tolyloxy group : Ortho-methyl improves metabolic stability (t₁/₂ > 2 hours in liver microsomes) compared to para-substituted variants .
  • Dimethylamino group : Critical for solubility; replacing it with bulkier groups reduces CNS penetration .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Discrepancies may arise from:

  • Metabolic instability : Use LC-MS/MS to identify metabolites in plasma/hepatocyte assays .
  • Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Pharmacokinetic limitations : Conduct allometric scaling from rodent PK studies to predict human dosing .

Q. What strategies mitigate challenges in impurity profiling during synthesis?

  • HPLC-DAD/ELSD detects and quantifies by-products (e.g., unreacted intermediates or oxidation products).
  • Design of Experiments (DoE) optimizes reaction parameters (e.g., reducing reaction time from 24h to 12h decreases impurity formation by 40%) .

Q. Which computational methods predict ADMET properties for this compound?

  • In silico tools : SwissADME for absorption parameters, ProTox-II for toxicity profiling.
  • MD simulations (GROMACS) assess blood-brain barrier permeability based on free-energy barriers .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeConditionsYield (%)
1Piperazine couplingDMF, 70°C, 12h65
2AmidationTHF, EDC/HOBt, rt, 6h78
3EtherificationK₂CO₃, DMSO, 80°C, 8h72

Q. Table 2. Biological Activity Profiling

Assay TypeTargetResult (IC₅₀)Reference
Radioligand binding5-HT₁A12 nM
Functional cAMPD₂ dopamine receptor45 nM
Microsomal stabilityHuman livert₁/₂ = 1.8h

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